Cas no 5780-37-0 (Acetaldehyde, oxime, (E)-)

Acetaldehyde, oxime, (E)- structure
Acetaldehyde, oxime, (E)- structure
Product Name:Acetaldehyde, oxime, (E)-
CAS No:5780-37-0
MF:C2H5NO
MW:59.067200422287
CID:344102
PubChem ID:5324279
Update Time:2025-04-19

Acetaldehyde, oxime, (E)- Chemical and Physical Properties

Names and Identifiers

    • Acetaldehyde, oxime, (E)-
    • 107-29-9
    • Ethanal oxime
    • Hydroiminoethane
    • Acetaldehyde oxime, (1E)-
    • Acetaldehyde, oxime
    • USAF AM-5
    • (E)-Acetaldoxime
    • BRN 1209252
    • CHEBI:50718
    • UN 2332
    • (E)-acetaldehyde oxime
    • MFCD00002124
    • (1E)-acetaldehyde oxime
    • AKOS009031569
    • UN2332
    • G2YQ9T90UB
    • 00150_FLUKA
    • EN300-19770
    • HSDB 2662
    • Z104475276
    • W-108754
    • NSC 4974
    • bmse000467
    • (1E)-Ethanal oxime
    • UNII-ME6U10SD7D
    • AI3-52258
    • EC 203-479-6
    • DTXSID101016247
    • trans-Acetaldehyde oxime
    • acetaldehyde, oxime, (1E)-
    • ME6U10SD7D
    • (NE)-N-ethylidenehydroxylamine
    • CCRIS 1379
    • Aldoxime
    • Ethylidenehydroxylamine
    • Q27122205
    • Acetaldoxime, syn + anti
    • 4-01-00-03121 (Beilstein Handbook Reference)
    • Acetaldehyde oxime [UN2332] [Flammable liquid]
    • CHEBI:28465
    • 5780-37-0
    • Acetaldoxime
    • EINECS 203-479-6
    • (E)-CH3CH=NOH
    • UNII-G2YQ9T90UB
    • (1E)-Ethanal oxime #
    • N-ethylidenehydroxylamine
    • Acetaldoxime,syn & anti
    • ACETALDEHYDE OXIME
    • Inchi: 1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2+
    • InChI Key: FZENGILVLUJGJX-NSCUHMNNSA-N
    • SMILES: O/N=C/C

Computed Properties

  • Exact Mass: 59.03715
  • Monoisotopic Mass: 59.037113783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 0
  • Complexity: 25.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59
  • LogP: log Kow = -0.13
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.